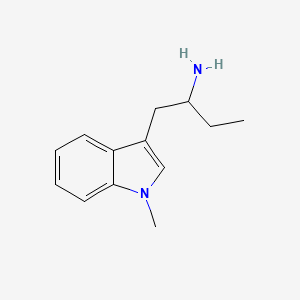

1-(1-Methyl-1H-indol-3-yl)butan-2-amine

Description

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

1-(1-methylindol-3-yl)butan-2-amine |

InChI |

InChI=1S/C13H18N2/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13/h4-7,9,11H,3,8,14H2,1-2H3 |

InChI Key |

QCCHEOSPOWQOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CN(C2=CC=CC=C21)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-3-yl)butan-2-amine typically involves the reaction of indole derivatives with appropriate amine precursors. One common method includes the alkylation of 1-methylindole with butan-2-amine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amines

Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

1-(1-Methyl-1H-indol-3-yl)butan-2-amine is an organic compound with an indole moiety and a butan-2-amine side chain that has received attention for its possible biological activities, especially in medicinal chemistry and pharmacology. The compound has a molecular weight of around 216.32 g/mol and a molecular formula of .

Pharmaceutical Development

This compound's therapeutic potential makes it a candidate for pharmacological research and drug development.

The biological activity of this compound is of interest because of its potential pharmacological effects. Compounds that have similar structures may exhibit certain properties.

Interaction Studies

Interaction studies involving this compound are focused on its binding affinity to different receptors. These studies are important for understanding its potential therapeutic effects and pharmacodynamics.

Structural similarity allows comparative analysis between several compounds and this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1H-Indol-3-yl)ethanamine | Shorter ethyl chain | Potentially different pharmacokinetics |

| 1-(1H-Indol-3-yl)propanamine | Intermediate propyl chain | May exhibit distinct receptor interactions |

| 1-(1H-Indol-3-yloctanamine | Longer octyl chain | Could show enhanced lipid solubility |

| 1-(1H-Indol-3-yldecanamine | Extended decyl chain | Potential for increased bioavailability |

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(1-methyl-1H-indol-3-yl)butan-2-amine, differing in substituent positions, branching, or appended functional groups:

(R)-1-(1H-Indol-3-yl)butan-2-amine acetate

- Key Data: Property Value Molecular Formula C₁₂H₁₆N₂·C₂H₄O₂ Molecular Weight 188.27 (free base) + 60.05 CAS Number 14030-13-8 Bioactivity Not explicitly reported; likely studied for neurological effects due to structural similarity to tryptamines .

4-(1H-Indol-3-yl)butan-2-amine

- Structure : The indole moiety is unsubstituted, with the amine group at position 2 of a butane chain.

- Key Data: Property Value Molecular Formula C₁₂H₁₆N₂ Molecular Weight 188.27 g/mol CAS Number 15467-30-8 Bioactivity No specific data provided; research applications suggested .

2-(1H-Indol-3-yl)-2-methylpropan-1-amine

- Structure : A branched analog with a tert-butyl-like substituent (2-methylpropane) attached to the indole ring.

- Key Data: Property Value Molecular Formula C₁₂H₁₆N₂ Molecular Weight 188.27 g/mol Synonyms β,β-Dimethyltryptamine Bioactivity Hypothesized to interact with serotonin receptors due to structural resemblance to psychedelic tryptamines .

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one

- Structure: Shares the 1-methylindole core but includes a propenone group linked to a phenyl ring.

Structural and Functional Analysis

Substituent Effects

- N1-Methylation : The methyl group in this compound may reduce metabolic degradation compared to unmethylated analogs (e.g., 4-(1H-indol-3-yl)butan-2-amine), a strategy often used to enhance drug half-life .

- Chain Branching : 2-(1H-Indol-3-yl)-2-methylpropan-1-amine’s branched structure could alter receptor binding kinetics compared to linear butan-2-amine derivatives .

Biological Activity

1-(1-Methyl-1H-indol-3-yl)butan-2-amine, also known as MBI , is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article provides a detailed overview of the biological activity associated with MBI, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C13H18N

- Molecular Weight : 202.30 g/mol

Biological Activity Overview

MBI has been evaluated for various biological activities, including:

- Antiproliferative Effects : MBI has shown promising results against several cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of MBI on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis |

| MCF-7 | 0.34 | Arrests G2/M phase |

| HT-29 | 0.86 | Inhibits tubulin polymerization |

These findings suggest that MBI can effectively inhibit the growth of cancer cells through multiple mechanisms, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

- Induction of Apoptosis : A study demonstrated that MBI induces apoptosis in cancer cells in a dose-dependent manner. Flow cytometry analyses revealed an increase in caspase activity, indicating the activation of apoptotic pathways .

- Cell Cycle Arrest : Research indicated that MBI causes cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

- Inhibition of Tubulin Polymerization : MBI was found to inhibit tubulin polymerization, similar to known agents like colchicine, which suggests its potential as a tubulin-targeting drug .

Comparative Analysis with Other Compounds

The biological activity of MBI can be compared with other indole derivatives and anticancer agents:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Doxorubicin | 1.93 | Standard anticancer drug |

| MBI | 0.34 | Induces apoptosis |

| Compound 7d (related) | 0.52 | Inhibits tubulin polymerization |

MBI exhibits lower IC50 values compared to doxorubicin, indicating higher potency against certain cancer cell lines .

Q & A

Q. What are the common synthetic routes for 1-(1-Methyl-1H-indol-3-yl)butan-2-amine, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of indole precursors. For example, coupling 1-methylindole with a butan-2-amine backbone via nucleophilic substitution or reductive amination. Key conditions include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Palladium-based catalysts for cross-coupling reactions .

- Temperature : Controlled heating (60–80°C) to avoid side reactions .

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield optimization requires stoichiometric control of amine and indole derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the indole methyl group (δ ~3.7 ppm) and amine proton environment (δ ~1.5–2.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles; SHELX software refines diffraction data for accuracy .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~202.3) .

Q. What are the primary chemical reactivity patterns of this compound?

- Methodological Answer : The amine group undergoes:

- Acylation : Reacts with acetyl chloride in THF to form amides .

- Oxidation : Potassium permanganate in acidic conditions oxidizes the amine to a ketone .

The indole moiety participates in electrophilic substitution (e.g., bromination at C5 using NBS) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.

- HPLC monitoring : Track degradation products over time in solvents (e.g., DMSO, ethanol) .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer :

- Radioligand binding assays : Screen for serotonin receptor (5-HT) affinity .

- CYP450 inhibition assays : Evaluate metabolic stability using human liver microsomes .

- Cell viability assays (MTT) : Test cytotoxicity in HEK293 or SH-SY5Y cell lines .

Advanced Research Questions

Q. How can stereochemical variations in this compound impact its biological activity?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Docking studies : Compare (R)- and (S)-isomers’ binding to 5-HT receptors via AutoDock Vina .

- In vivo testing : Administer enantiomers to rodent models to assess behavioral differences (e.g., locomotor activity) .

Q. What strategies resolve contradictory data in receptor binding studies?

- Methodological Answer :

- Binding kinetics : Perform saturation and competition assays to calculate and .

- Orthogonal validation : Confirm results with fluorescence polarization or SPR .

- Structural analogs : Compare with 4-(1H-imidazol-2-yl)butan-1-amine to isolate indole-specific effects .

Q. How can computational modeling optimize the synthesis yield of this compound?

- Methodological Answer :

- DFT calculations : Simulate transition states to identify energy barriers in alkylation steps .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst pairs .

- Microfluidic optimization : Use lab-on-a-chip systems to screen temperature/pH conditions rapidly .

Q. What methodologies elucidate the compound’s metabolic pathways?

- Methodological Answer :

Q. How do structural modifications enhance selectivity for neurological targets?

- Methodological Answer :

- SAR studies : Introduce substituents (e.g., fluoro, chloro) at indole C5 and measure 5-HT vs. 5-HT affinity .

- Molecular dynamics : Simulate ligand-receptor interactions over 100 ns to identify stabilizing residues .

- Prodrug design : Modify the amine to a carbamate for improved blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.